molecular formula C17H21N3OS B4641868 1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

Cat. No.: B4641868
M. Wt: 315.4 g/mol
InChI Key: FSSMNMJYMDGYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a butylamino group, a methyl group, a phenyl group, and a sulfanylidene group attached to a dihydropyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method involves the condensation of a butylamine derivative with a methylphenyl ketone in the presence of a sulfur source. The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the dihydropyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form dihydropyrimidine derivatives.

    Substitution: The butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[4-(AMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE
  • 1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-OXY-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

Uniqueness: 1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The butylamino group also contributes to its unique properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(butylamino)-6-methyl-1-phenyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-4-5-11-18-16-15(13(3)21)12(2)20(17(22)19-16)14-9-7-6-8-10-14/h6-10H,4-5,11H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSMNMJYMDGYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=S)N(C(=C1C(=O)C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE
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1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE
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1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE
Reactant of Route 4
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1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-[4-(BUTYLAMINO)-6-METHYL-1-PHENYL-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

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